[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

GABA receptor pharmacology chiral building block procurement enantioselective synthesis

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1354008-90-4, molecular formula C₁₀H₂₀N₂O₂, molecular weight 200.28 g/mol) is a chiral, non-proteinogenic amino acid analog built on a pyrrolidine scaffold. The compound features a tertiary amine at the pyrrolidine 3-position bearing an isopropyl group, an N-methyl substitution on the pyrrolidine ring nitrogen, and an acetic acid side chain appended to the exocyclic amine nitrogen.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7986373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)N(CC(=O)O)C1CCN(C1)C
InChIInChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m0/s1
InChIKeyHGIGGMYPCMSDBS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: Chiral Pyrrolidine-Acetic Acid Building Block for Enantioselective Synthesis


Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1354008-90-4, molecular formula C₁₀H₂₀N₂O₂, molecular weight 200.28 g/mol) is a chiral, non-proteinogenic amino acid analog built on a pyrrolidine scaffold . The compound features a tertiary amine at the pyrrolidine 3-position bearing an isopropyl group, an N-methyl substitution on the pyrrolidine ring nitrogen, and an acetic acid side chain appended to the exocyclic amine nitrogen [1]. It is supplied as a research-grade intermediate with vendor-specified purity of ≥95% (AKSci) to 98% (Leyan) .

Why Generic Substitution of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid Fails: Structural Determinants of Biological and Procurement Differentiation


Pyrrolidine-3-ylacetic acid derivatives are not interchangeable building blocks. Published structure-activity relationship (SAR) studies demonstrate that both the absolute stereochemistry at the pyrrolidine 3-position and the N-alkyl substituent identity produce order-of-magnitude differences in receptor binding affinity [1]. Specifically, (R)- and (S)-homo-β-proline enantiomers exhibit opposite GABAA vs. GABAB receptor stereoselectivity, with (R)-homo-β-proline showing >10-fold greater GABAA receptor affinity than the (S)-enantiomer [1]. Substituting the N-isopropyl group for N-methyl alters LogP, boiling point, and steric bulk — properties that directly affect downstream reaction yields, chromatographic behavior, and biological target engagement . Procurement of the incorrect stereoisomer or N-alkyl variant can therefore invalidate synthetic campaigns and biological assay results.

Quantitative Evidence Guide for Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: Head-to-Head Comparator Data


Enantiomeric Integrity: (S)-Configuration Defines Biological Target Engagement Profile Relative to (R)-Enantiomer

The (S)-stereochemistry at the pyrrolidine 3-position of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1354008-90-4) is the decisive structural feature that determines biological target engagement. In the parent scaffold, 3-pyrrolidineacetic acid (homo-β-proline), the (R)-enantiomer exhibits >10-fold greater potency than the (S)-enantiomer at GABAA receptors, whereas GABAB receptor affinity resides exclusively in the (S)-enantiomer [1]. The (R)-enantiomer of the isopropyl derivative (CAS 1354008-95-9) is commercially available from identical vendors at identical purity specifications (≥95%) but carries a distinct CAS number and MDL identifier . Procurement of the (S)-enantiomer is therefore mandatory for projects targeting GABAB-mediated pathways or requiring a specific chiral handle for asymmetric synthesis.

GABA receptor pharmacology chiral building block procurement enantioselective synthesis

N-Alkyl Substituent Differentiation: Isopropyl vs. Methyl — Physicochemical Property Comparison Dictates Synthetic and Biological Suitability

The N-isopropyl group on Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid confers a LogP of 0.66, representing a 0.88 log-unit increase in lipophilicity compared to the N-methyl analog (CAS 1353998-24-9, LogP -0.22) . The isopropyl derivative also exhibits a boiling point elevation of 25.0 °C (306.3 °C vs. 281.3 °C) and a flash point increase of 15.2 °C (139.1 °C vs. 123.9 °C) relative to the methyl analog . These differences directly impact solvent compatibility, chromatographic retention, and thermal stability during synthetic transformations. The molecular weight difference (200.28 vs. 172.22 g/mol, Δ = 28.06 g/mol) reflects the additional 2-carbon mass of the isopropyl group, which affects stoichiometric calculations for amide coupling and reductive amination reactions .

physicochemical property comparison LogP-driven selection reaction condition optimization

Regioisomeric Differentiation: Exocyclic Amine-Acetic Acid vs. Pyrrolidine N-Acetic Acid Positioning Defines Chemical Reactivity and Pharmacophoric Potential

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1354008-90-4) bears the acetic acid moiety on the exocyclic amine nitrogen, whereas the structurally isomeric [(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353993-21-1) attaches the acetic acid group directly to the pyrrolidine ring nitrogen . This regioisomeric distinction is critical: the exocyclic amine-acetic acid arrangement places the carboxylate farther from the pyrrolidine ring, altering the spatial relationship between the basic amine and acidic carboxylate, which in turn affects zwitterion formation, pKa, and metal-chelating potential [1]. Both compounds share identical molecular formula (C₁₀H₂₀N₂O₂) and molecular weight (200.28 g/mol), and are commercially available at identical purity specifications (≥95%, AKSci), yet carry distinct CAS numbers and MDL identifiers .

regioisomer comparison scaffold differentiation pharmacophore design

Class-Level Biological Evidence: Pyrrolidine-3-ylacetic Acid Scaffold is a Validated Pharmacophore for GABA Uptake Inhibition and CX3CR1 Antagonism

The pyrrolidine-3-ylacetic acid scaffold, of which Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is an N-isopropyl-N-methyl substituted derivative, has been independently validated as a pharmacophore in multiple therapeutic programs. Unsubstituted 3-pyrrolidineacetic acid (homo-β-proline) inhibits mouse GAT1-mediated [³H]GABA uptake with an IC₅₀ of 4,070 nM [1]. N-substituted analogs in the Smithkline Beckman patent series achieve IC₅₀ values as low as 121 nM against GABA uptake [2]. Separately, Eisai has patented pyrrolidine-3-ylacetic acid derivatives as fractalkine-CX3CR1 pathway inhibitors for inflammatory bowel disease [3], and Innovstone Therapeutics has disclosed substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as Lp(a) assembly inhibitors for cardiovascular disease [4]. The N-isopropyl-N-methyl substitution pattern on the target compound represents a deliberate structural elaboration of this validated core.

GABA transporter inhibition CX3CR1 antagonism Lp(a) inhibition privileged scaffold

Procurement Differentiation: Purity Tier and Batch Documentation Enable Reproducible Research vs. Undocumented Alternatives

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is commercially available at two distinct purity tiers from established vendors: ≥95% (AKSci, CAS 1354008-90-4, catalog 4763DS) with full SDS and COA documentation upon request, and 98% (Leyan, catalog 1774771) with HPLC-verified purity . The (R)-enantiomer (CAS 1354008-95-9) and the regioisomer (CAS 1353993-21-1) are sourced from identical vendors at equivalent purity specifications (≥95%) , ensuring that comparative studies can control for vendor and purity variables. In contrast, the N-methyl analog (CAS 1353998-24-9) and positional isomers available from less documented sources lack consistent SDS and batch-specific analytical data, introducing uncontrolled variability into synthetic and biological workflows .

research chemical procurement purity specification batch quality assurance vendor comparison

Best Research and Industrial Application Scenarios for Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid


GABA Transporter Pharmacology: GAT1/GAT3/BGT1 Inhibitor Lead Optimization Using (S)-Configured Pyrrolidine-Acetic Acid Scaffolds

The pyrrolidine-3-ylacetic acid scaffold is a well-established pharmacophore for GABA transporter (GAT) inhibition [1]. Researchers pursuing novel GAT1, GAT3, or BGT1 inhibitors can employ Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid as a late-stage diversification intermediate. The (S)-configuration is mandatory for accessing GABAB receptor-mediated pharmacology, as demonstrated by the enantioselective receptor binding profile of the parent scaffold [2]. The N-isopropyl substituent provides enhanced lipophilicity (LogP 0.66) compared to N-methyl analogs (LogP -0.22), which is predicted to improve blood-brain barrier penetration in CNS-targeted programs .

CX3CR1/Fractalkine Pathway Antagonist Synthesis for Inflammatory Bowel Disease Research

Eisai R&D Management Co. has patented pyrrolidine-3-ylacetic acid derivatives as inhibitors of the fractalkine-CX3CR1 pathway for treating inflammatory bowel disease [3]. Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can serve as a chiral building block for constructing elaborated CX3CR1 antagonists by functionalizing the carboxylic acid terminus with aryl- or heteroaryl-containing appendages. The (S)-stereochemistry at the pyrrolidine 3-position provides a defined chiral center for generating enantiomerically pure lead compounds, eliminating the need for chiral resolution at later synthetic stages.

Lp(a)-Lowering Drug Discovery: Assembly Inhibition via Substituted Pyrrolidine-3-Acetic Acid Intermediates

Innovstone Therapeutics' 2025 patent application (US2025/0179055) describes substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as Lp(a) assembly inhibitors for cardiovascular disease [4]. Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a direct structural precursor to this compound class. The exocyclic amine-acetic acid architecture provides a synthetic handle for installing the biaryl and heterocyclic substituents claimed in the Innovstone patent, while the (S)-stereochemistry enables access to enantiomerically defined candidates for in vivo Lp(a) reduction studies.

Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing Drug Candidates

Beyond specific target classes, Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid functions as a versatile, enantiomerically pure chiral building block for medicinal chemistry programs. The compound's two nitrogen centers (tertiary exocyclic amine and pyrrolidine ring nitrogen) and carboxylic acid group provide three orthogonal functionalization sites [1]. The 98% purity tier available from Leyan ensures reliable stoichiometry for sub-milligram-scale parallel synthesis, while the 95% tier from AKSci with full SDS/COA documentation supports larger-scale GLP-adjacent lead optimization . The (S)-configuration can be leveraged for diastereoselective transformations where the pyrrolidine stereocenter directs the stereochemical outcome of subsequent reactions.

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